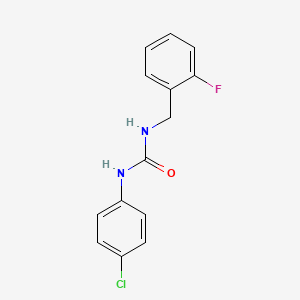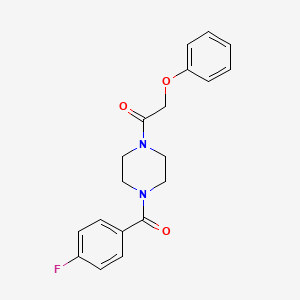
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea, also known as CEP-28122, is a small molecule inhibitor that targets the receptor tyrosine kinase EphB4. This compound has gained attention in scientific research due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea binds to the ATP binding site of the EphB4 receptor tyrosine kinase, preventing its activation by ligands such as ephrin-B2. This inhibition leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EphB4 receptor tyrosine kinase, with minimal effects on other kinases. This selectivity is important in avoiding off-target effects and minimizing toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for use in cell-based and animal studies. It has also been shown to have good selectivity and pharmacokinetic properties, which make it a promising candidate for further development as a cancer therapeutic. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its downstream effects on cancer cells. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further studies are needed to understand the downstream effects of this compound on cancer cells and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its optimal dosing and treatment regimen.
Synthesis Methods
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 2-fluorobenzyl isocyanate to form the intermediate 4-chlorophenyl-N-(2-fluorobenzyl)carbamate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound. The synthesis method of this compound has been optimized to improve its yield and purity for use in scientific research.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. This compound acts by blocking the activation of the EphB4 receptor tyrosine kinase, which is overexpressed in many cancer cells. This inhibition leads to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-7-12(8-6-11)18-14(19)17-9-10-3-1-2-4-13(10)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHJPLHRTVKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5034268.png)
![1-cyclohexyl-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5034280.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034292.png)
![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![3-methyl-1-phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-thieno[2,3-c]pyrazole](/img/structure/B5034301.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5034308.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine](/img/structure/B5034311.png)
![N-[1-[(4-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5034318.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5034325.png)
![1-(cyclohexylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5034337.png)
![1-(1H-imidazol-2-ylmethyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine bis(trifluoroacetate)](/img/structure/B5034347.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5034353.png)

